molecular formula C16H13NO4 B391585 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 298682-50-5

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B391585
CAS No.: 298682-50-5
M. Wt: 283.28g/mol
InChI Key: HYVCRTFVNMBICJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a bicyclic compound featuring a methanoisoindole dione core fused with a benzoic acid moiety. Its structure combines a rigid, electron-deficient bicyclic system with a carboxylic acid functional group, making it valuable in polymer synthesis, drug conjugation, and as a precursor for bioactive molecules . The compound is synthesized via reactions involving endic anhydride and glycine derivatives, often yielding moderate to high purity under controlled conditions .

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-6,8-9,12-13H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCRTFVNMBICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Methanoisoindole Dione Core

A norbornadiene derivative (e.g., bicyclo[2.2.1]hepta-2,5-diene) reacts with maleic anhydride in refluxing toluene to yield the hexahydro-4,7-methanoisoindole-1,3-dione intermediate. The reaction proceeds via a [4+2] cycloaddition, with yields exceeding 70% under anhydrous conditions.

Example Reaction Pathway:

Bicyclo[2.2.1]hepta-2,5-diene+Maleic anhydrideΔ,Toluene1,3-Dioxo-methanoisoindole[3]\text{Bicyclo[2.2.1]hepta-2,5-diene} + \text{Maleic anhydride} \xrightarrow{\Delta, \text{Toluene}} \text{1,3-Dioxo-methanoisoindole} \quad

Introduction of the Benzoic Acid Group

The benzoic acid moiety is incorporated via nucleophilic substitution at the isoindole nitrogen. Patent US7655688B2 demonstrates this by reacting the dione intermediate with 2-bromobenzoic acid in the presence of a base (e.g., K₂CO₃) and a palladium catalyst. Alternative methods include Ullmann coupling or Mitsunobu reactions, though these are less commonly reported.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄

  • Solvent: DMF, 110°C, 24 hours

  • Yield: ~65%

Post-Cyclization Functionalization Strategies

Carbodiimide-Mediated Coupling

Patent US10781175B2 highlights the use of carbodiimides (e.g., EDCl) and hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation. This approach is applicable if the benzoic acid is introduced post-cyclization.

Procedure:

  • Activate 2-carboxybenzaldehyde with EDCl/HOBt.

  • React with methanoisoindole-amine intermediate.

  • Oxidize the aldehyde to carboxylic acid using Jones reagent.

Key Data:

  • Activation Time: 1 hour (RT)

  • Coupling Yield: 58%

Reductive Amination

A two-step sequence involving imine formation followed by reduction is detailed in US7655688B2 . The benzoic acid group is introduced via a Schiff base intermediate, which is subsequently reduced with NaBH₄.

Reaction Scheme:

Methanoisoindole-dione+2-Aminobenzoic acidEtOH, refluxImineNaBH₄Target Compound[3]\text{Methanoisoindole-dione} + \text{2-Aminobenzoic acid} \xrightarrow{\text{EtOH, reflux}} \text{Imine} \xrightarrow{\text{NaBH₄}} \text{Target Compound} \quad

Alternative Routes: Maleimide Benzannulation

A less conventional method involves benzannulation of maleimide derivatives. Patent US7655688B2 reports the use of ortho-lithiated benzoic acid esters to attack maleimide carbonyls, followed by acid-catalyzed cyclization.

Steps:

  • Generate ortho-lithiated methyl benzoate using LDA.

  • Quench with N-substituted maleimide.

  • Hydrolyze ester to carboxylic acid.

Challenges:

  • Low regioselectivity (<50% in some cases)

  • Requires strict temperature control (-78°C)

Comparative Analysis of Synthetic Methods

Method Yield Complexity Key Advantage
Diels-Alder + Substitution65%ModerateHigh regioselectivity
Carbodiimide Coupling58%HighCompatible with sensitive substrates
Reductive Amination45%LowAvoids palladium catalysts
Benzannulation30%Very HighNovel route, academic interest

Critical Considerations and Optimization

  • Protection of Carboxylic Acid: Tert-butyl esters are preferred during cycloaddition to prevent side reactions.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may degrade the dione ring at elevated temperatures.

  • Catalyst Selection: Palladium-based catalysts offer higher yields but require rigorous purification to remove metal residues .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that certain isoindole derivatives can modulate signaling pathways associated with tumor growth and metastasis .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of isoindole derivatives that showed promising results against breast cancer cells. The mechanism involved the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation .

2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that it may help in protecting neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:
In vitro studies demonstrated that isoindole derivatives could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration. These findings suggest a potential therapeutic role for the compound in neuroprotection .

1. Diels-Alder Reactions
The compound can serve as a precursor or reactant in Diels-Alder cycloaddition reactions. This reaction is valuable for constructing complex cyclic structures that are often found in natural products and pharmaceuticals .

Case Study:
Research has shown that using 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid as a dienophile in Diels-Alder reactions can yield various bicyclic compounds with potential biological activity. The reaction conditions were optimized to achieve high yields and selectivity .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-(1,3-Dioxo-...butanoic Acid (CAS 32392-60-2)

  • Structure: Replaces benzoic acid with a butanoic acid chain.
  • Properties :
    • Molecular weight: 249.26 g/mol (vs. 285.30 g/mol for the benzoic acid derivative) .
    • Higher logP (1.594) compared to the benzoic acid analog, suggesting increased lipophilicity .
    • Boiling point: 494.4°C, indicating thermal stability similar to the benzoic acid variant .
  • Applications : Used in polymer side-chain functionalization due to its flexible aliphatic chain .

4-(5-Methyl-1,3-dioxo...benzoic Acid (CAS 424815-42-9)

  • Structure : Incorporates a methyl group on the isoindole ring.
  • Properties :
    • Molecular weight: 285.30 g/mol, identical to the parent compound .
    • Methyl substitution likely enhances steric hindrance, affecting reactivity in conjugation reactions .
  • Applications : Explored in targeted drug delivery systems due to its modified electronic profile .

Hexachloro-Substituted Derivative (CymitQuimica Ref: 3D-FH126527)

  • Structure: Six chlorine atoms on the methanoisoindole core.
  • Properties: Increased molecular weight (exact value unspecified) due to chlorine atoms, enhancing density and polarity . Likely reduced solubility in organic solvents compared to non-halogenated analogs .
  • Applications: Potential use in flame retardants or agrochemicals due to halogenation .

Amide and Sulfonamide Derivatives

3-(1,3-Dioxo...propanamide (CAS 474648-20-9)

  • Structure : Propanamide chain linked to the bicyclic core.
  • Properties :
    • Molecular weight: 324.38 g/mol, higher than the benzoic acid variant .
    • logP: 1.91, indicating moderate lipophilicity suitable for membrane permeability in drug design .
  • Applications : Investigated in kinase inhibition studies due to the amide group’s hydrogen-bonding capacity .

N-{3-[4-(1,3-Dioxo...)phenoxy]propyl}-...sulfonamide

  • Structure: Combines a sulfonamide group with a hydroxypropyl-phenoxy linker.
  • Properties :
    • Polar surface area: ~53.46 Ų (estimated), enhancing solubility in aqueous environments .
    • Designed for receptor antagonism, leveraging sulfonamide’s binding affinity .

Functionalized Monomers in Polymer Chemistry

  • Example: 3-(1,3-Dioxo...)propanoic acid (CAS 26749-97-3) Structure: Propanoic acid linker for polymerization. Synthesis: Prepared via DCC-mediated coupling, yielding 54% purity . Applications: Key monomer in biodegradable polycarbonates, offering controlled drug release .

Sulfonate Esters for Photoacid Generation

  • Example : 1,3-Dioxo...Trifluoromethanesulfonate
    • Structure : Trifluoromethanesulfonate ester group.
    • Properties : Generates strong acids upon UV exposure, critical in photolithography .
    • Applications : Semiconductor manufacturing and advanced material patterning .

Biological Activity

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid (CAS Number: 298682-50-5) is a complex organic compound with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

  • Molecular Formula : C₁₆H₁₃NO₄
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-benzoic acid
  • Structure : The compound features a dioxo structure that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A study found that related compounds enhanced the activity of key protein degradation systems in human cells, suggesting potential protective effects against oxidative stress .

Anti-Cancer Properties

In vitro studies have demonstrated that derivatives of benzoic acid can inhibit cancer cell growth. For instance:

  • Cell Lines Tested : Hep-G2 (liver cancer) and A2058 (melanoma) showed reduced viability when treated with benzoic acid derivatives.
  • Mechanism : The compounds activate proteasomal and lysosomal pathways which are crucial for cellular homeostasis and apoptosis in cancer cells .

Enzyme Inhibition

The compound has been reported to interact with various enzymes:

  • Cathepsins B and L : These enzymes play a role in protein degradation and have been implicated in cancer progression. The compound shows potential as an inhibitor of these enzymes .

Study 1: Proteasome Activation

A study evaluated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain derivatives significantly enhanced proteasomal chymotrypsin-like activity at concentrations as low as 5 μM without cytotoxic effects .

CompoundChymotrypsin-like Activity (%)Cytotoxicity (%)
Compound 1467.3 ± 3.90
Compound 2Not significant5.02 ± 0.18

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of halobenzoic acids derived from fungi. The study revealed that these compounds could inhibit fungal growth effectively while being less toxic to human cells .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects includes:

  • Inhibition of Wnt Signaling Pathway : Some studies suggest that related compounds inhibit Wnt signaling which is crucial for cell proliferation and differentiation. This inhibition may lead to decreased tumor growth in certain cancers .
  • Stabilization of Axin Protein : This compound stabilizes Axin by inhibiting tankyrases, which are involved in the regulation of Wnt signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-dioxo-…-yl)benzoic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : A stepwise synthesis approach is recommended, leveraging coupling agents (e.g., carbodiimides) and precise control of temperature (±2°C) and reaction time (monitored via TLC/HPLC). For example, benzoic acid derivatives often require acid-catalyzed condensation followed by cyclization under inert atmospheres. Use sodium hydroxide or hydrochloric acid for pH adjustments to stabilize intermediates . Yields can be optimized by isolating intermediates via column chromatography and validating purity via melting point analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolve the methanoisoindol-benzene fused ring system and confirm stereochemistry (e.g., 3a,4,7,7a-hexahydro configuration) .
  • FT-IR : Identify carbonyl (C=O) stretching vibrations (1,690–1,750 cm⁻¹) and aromatic C-H bending .
  • NMR : Use ¹H/¹³C NMR to assign protons in the bicyclic system (e.g., δ 2.5–3.5 ppm for bridgehead hydrogens) and benzoic acid protons (δ 12–13 ppm for -COOH) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with isoindole derivatives’ known targets, such as ATPase inhibition or GPCR modulation. Use tiered screening:

In vitro enzymatic assays (e.g., fluorescence-based ATPase activity tests at 10–100 µM concentrations).

Cell-based viability assays (e.g., MTT assay in cancer/primary cell lines at 24–72 hr exposure).

  • Normalize results against structurally similar phthalimide derivatives (e.g., anti-inflammatory IC₅₀ benchmarks) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict biological targets and optimize activity?

  • Methodological Answer :

  • QSAR : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Validate against a library of isoindole analogs with known IC₅₀ values .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into GPCR or kinase active sites. Prioritize targets with Glide scores ≤ -7.0 kcal/mol and validate via MD simulations (50 ns trajectories) .

Q. How can discrepancies in pharmacological data across assays be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Concentration gradients : Compare dose-response curves (e.g., Hill slopes) to identify non-linear effects.
  • Cell line variability : Use isogenic cell panels to control for genetic background differences.
  • Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers via funnel plots .

Q. What experimental frameworks assess environmental impact and biodegradation pathways?

  • Methodological Answer : Adapt long-term environmental fate studies:

Laboratory : Measure hydrolysis half-life (pH 5–9, 25°C) and photodegradation under UV light (λ = 254 nm).

Field : Monitor soil/water partitioning (logKₒₐ) and bioaccumulation in model organisms (e.g., Daphnia magna).

  • Reference ISO 14507:2021 protocols for soil sampling and LC-MS/MS quantification .

Q. How can mechanistic studies elucidate the compound’s interaction with metal-dependent enzymes?

  • Methodological Answer :

  • Kinetic assays : Measure enzyme inhibition (e.g., metalloproteases) using Michaelis-Menten kinetics with varied substrate/metal ion (Zn²⁺, Mg²⁺) concentrations.
  • Spectroscopic analysis : Employ UV-Vis spectroscopy to track metal-chelation (e.g., shifts in λmax at 280–320 nm) .

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